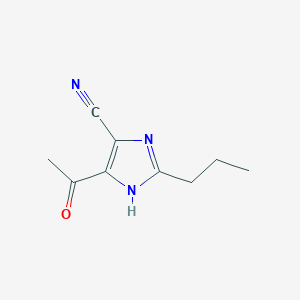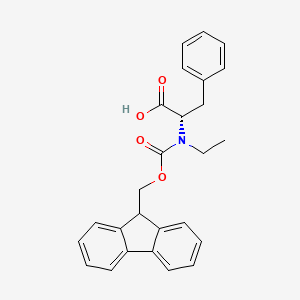
N-Fmoc-N-ethyl-L-phenylalanine
Vue d'ensemble
Description
“N-Fmoc-N-ethyl-L-phenylalanine” is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . It is also known by other synonyms such as FMOC-L-phenylanine and N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine .
Synthesis Analysis
The synthesis of “this compound” involves the use of the 9-Fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group used in the chemical synthesis of peptides .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C26H25NO4 . The InChI code for this compound is 1S/C26H25NO4/c1-2-27(24(25(28)29)16-18-10-4-3-5-11-18)26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,2,16-17H2,1H3,(H,28,29)/t24-/m0/s1 .Chemical Reactions Analysis
“this compound” is used in the synthesis of isotope-labeled peptides for MS-based protein quantitation . The Fmoc group is removed under basic conditions, allowing for the addition of the next amino acid in the peptide chain .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 415.49 . It should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Native Chemical Ligation
- Native Chemical Ligation at Phenylalanine : A study by Crich and Banerjee (2007) in the Journal of the American Chemical Society outlines the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine. This method allows for the synthesis of complex peptides, demonstrating the utility of N-Fmoc-N-ethyl-L-phenylalanine in peptide synthesis (Crich & Banerjee, 2007).
Peptide Synthesis
- Synthesis of Phosphonomethylphenylalanine Derivatives : Baczko et al. (1996) in Tetrahedron described a synthesis method for N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under different forms. These amino acids were used to prepare peptides, highlighting its application in solid-phase peptide synthesis (Baczko et al., 1996).
Supramolecular Chemistry
- Self-Assembly and Hydrogelation : Ryan et al. (2010) in Soft Matter explored the self-assembly and hydrogelation of Fmoc-protected pentafluorophenylalanine (Fmoc-F5-Phe), demonstrating its application in designing small molecule hydrogelators with novel properties (Ryan et al., 2010).
- Hydrogelation of Fluorinated Fmoc-Phe Derivatives : A study by Ryan et al. (2011) in Langmuir explored the effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives. This research provides insights into the complex interactions affecting self-assembly and hydrogelation in amino acid-based materials (Ryan et al., 2011).
Antibacterial Applications
- Antibacterial Composite Materials : Schnaider et al. (2019) in ACS Applied Materials & Interfaces demonstrated the use of Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies for antibacterial purposes, highlighting its potential in biomedical applications (Schnaider et al., 2019).
Nanotechnology
- Nanoassembly-Incorporated Antibacterial Materials : A study by Schnaider et al. (2019) showed the use of Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies in resin-based composites for antibacterial applications, demonstrating its role in the development of nanotechnology-based biomedical materials (Schnaider et al., 2019).
Synthesis of Photoactive Peptides
- Photoactive Peptide Synthesis : Redman and Ghadiri (2002) in Organic Letters reported the preparation of N-Fmoc-L-p-azidotetrafluorophenylalanine for assembling photoactive peptides, which can be applied in photophysics and photochemistry (Redman & Ghadiri, 2002).
Mécanisme D'action
Target of Action
N-Fmoc-N-ethyl-L-phenylalanine is a derivative of the amino acid phenylalanine, which is a key component in protein synthesis. The primary targets of this compound are the ribosomes in cells where protein synthesis occurs .
Mode of Action
The compound is incorporated into the growing polypeptide chain during protein synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protective group for the amino acid, preventing it from reacting with other compounds during the synthesis process . Once the protein synthesis is complete, the Fmoc group is removed, leaving the phenylalanine residue as part of the protein .
Biochemical Pathways
The compound plays a role in the protein synthesis pathway. It is incorporated into the growing polypeptide chain during the elongation phase of translation. The presence of the Fmoc group ensures that the amino acid is incorporated at the correct location in the protein sequence .
Pharmacokinetics
The Fmoc group is likely to be metabolized and excreted separately .
Result of Action
The incorporation of this compound into proteins can potentially alter the properties of the protein, depending on the location and context of the phenylalanine residue. This can have various effects at the molecular and cellular level, potentially influencing the function of the protein .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the Fmoc group and hence the efficacy of the compound . Furthermore, the presence of other compounds in the environment can also influence the action of this compound, particularly during the protein synthesis process .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The role of N-Fmoc-N-ethyl-L-phenylalanine in biochemical reactions primarily involves the protection of the amine functionalities during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of peptide chain elongation
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group serves as a protective group for the amine functionalities, preventing unwanted side reactions during peptide chain elongation . The Fmoc group can be removed under basic conditions, allowing the peptide chain to continue elongating . The exact molecular mechanism may vary depending on the specific biochemical context.
Propriétés
IUPAC Name |
(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-2-27(24(25(28)29)16-18-10-4-3-5-11-18)26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,2,16-17H2,1H3,(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDBYCUIFHWWLH-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177902 | |
| Record name | L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1446478-16-5 | |
| Record name | L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446478-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



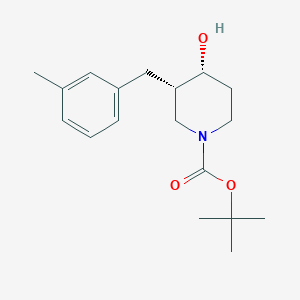
![8-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B3240722.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B3240729.png)
![Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3240736.png)
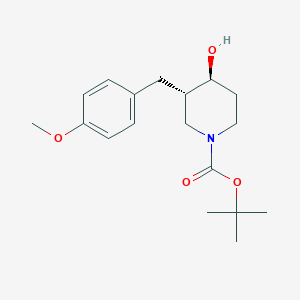
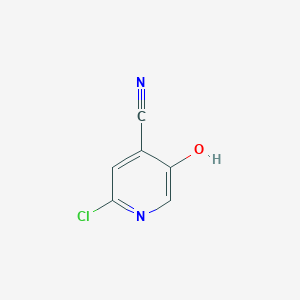
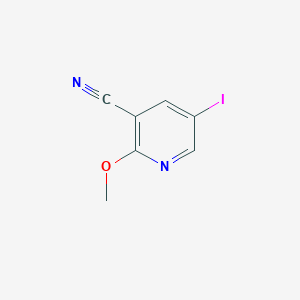
![tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate](/img/structure/B3240777.png)
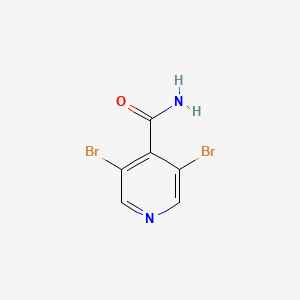
![Ethyl 2-bromobenzo[d]thiazole-5-carboxylate](/img/structure/B3240781.png)



